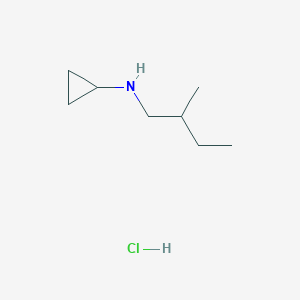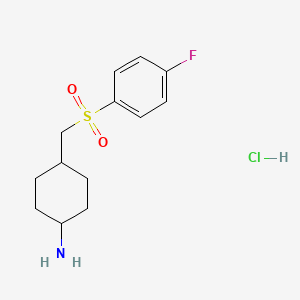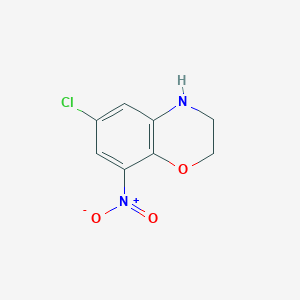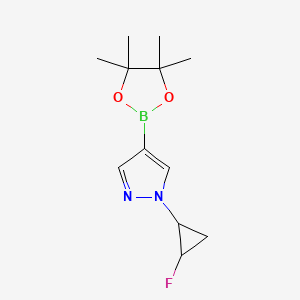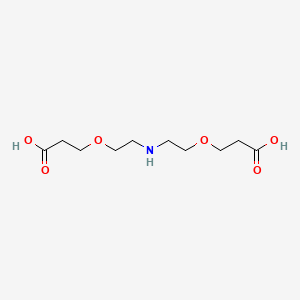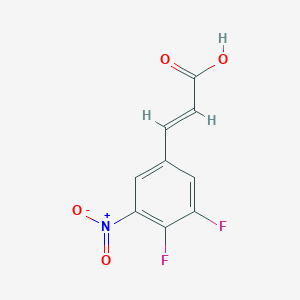
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoronitrobenzene and acrolein.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 3,4-difluoronitrobenzene and acrolein in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The difluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-dichloro-5-nitrophenyl)prop-2-enoic acid
- (E)-3-(3,4-difluoro-5-methylphenyl)prop-2-enoic acid
- (E)-3-(3,4-difluoro-5-aminophenyl)prop-2-enoic acid
Uniqueness
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid is unique due to the presence of both difluoro and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H5F2NO4 |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(9(6)11)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
DVPJSCMSOZBGOV-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


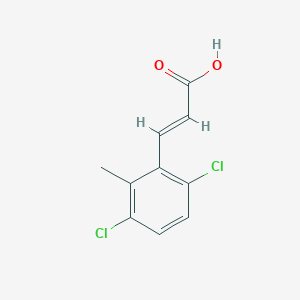
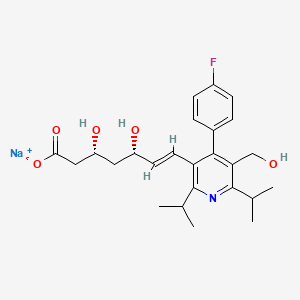
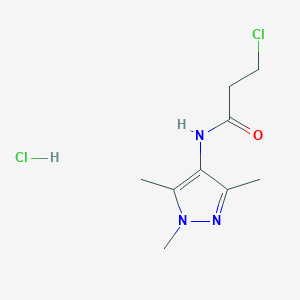
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
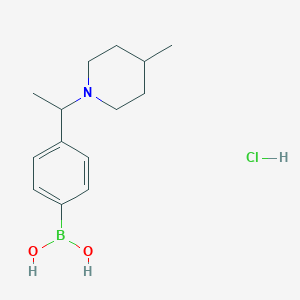
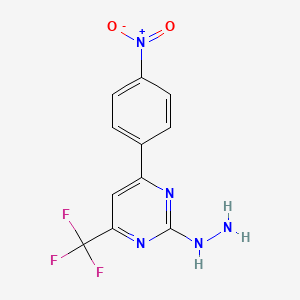
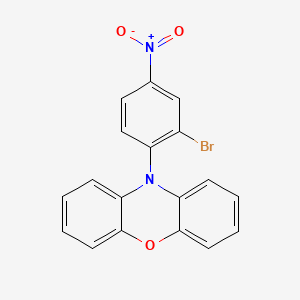
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
